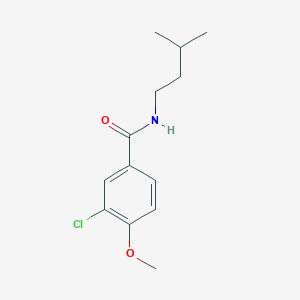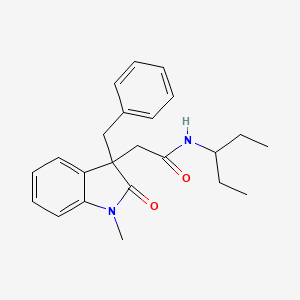![molecular formula C13H19ClN2O3 B5427512 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride CAS No. 1030020-90-6](/img/structure/B5427512.png)
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride, also known as AMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and colitis. In neurological disorders, this compound has been shown to protect against oxidative stress and neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound also has some limitations, including its relatively low potency compared to other compounds with similar therapeutic properties. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride, including further investigation of its potential therapeutic properties in cancer, inflammation, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method and improving the potency and selectivity of this compound for specific targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, which could lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride can be synthesized through a series of chemical reactions involving allylamine, 2,6-dimethoxyphenol, and chloroacetic acid. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.
Applications De Recherche Scientifique
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride has been investigated for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has also shown that this compound can reduce inflammation in animal models of arthritis and colitis. In neurological disorders, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2-methoxy-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-3-7-15-8-10-5-4-6-11(17-2)13(10)18-9-12(14)16;/h3-6,15H,1,7-9H2,2H3,(H2,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGMHWQOLLSYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030020-90-6 |
Source


|
| Record name | Acetamide, 2-[2-methoxy-6-[(2-propen-1-ylamino)methyl]phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030020-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5427444.png)
![4,5-dimethyl-N'-[1-(2-thienyl)butylidene]-3-thiophenecarbohydrazide](/img/structure/B5427446.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)

![2,4-dimethoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5427461.png)
![N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5427490.png)
![isopropyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5427491.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(2-nitrophenyl)acrylamide](/img/structure/B5427522.png)
![2-(4-bromophenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5427527.png)